molecular formula C21H17FN4O2 B11224749 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11224749
M. Wt: 376.4 g/mol
InChI Key: BESGTKUWLRLIMB-UHFFFAOYSA-N
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Description

7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[(4-FLUOROPHENYL)METHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that features a unique combination of benzodioxepin, fluorophenyl, and triazolopyrimidine moieties

Preparation Methods

The synthesis of 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[(4-FLUOROPHENYL)METHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzodioxepin moiety, followed by the introduction of the fluorophenyl group and the triazolopyrimidine ring. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzodioxepin moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed on the triazolopyrimidine ring to modify its electronic properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[(4-FLUOROPHENYL)METHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 7-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-2-[(4-FLUOROPHENYL)METHYL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE include other benzodioxepin derivatives, fluorophenyl compounds, and triazolopyrimidine analogs. What sets this compound apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. Some similar compounds include:

This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17FN4O2

Molecular Weight

376.4 g/mol

IUPAC Name

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H17FN4O2/c22-16-5-2-14(3-6-16)12-20-24-21-23-9-8-17(26(21)25-20)15-4-7-18-19(13-15)28-11-1-10-27-18/h2-9,13H,1,10-12H2

InChI Key

BESGTKUWLRLIMB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=CC=NC4=NC(=NN34)CC5=CC=C(C=C5)F)OC1

Origin of Product

United States

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